molecular formula C10H12N2O4S B12631784 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene CAS No. 918419-35-9

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene

Cat. No.: B12631784
CAS No.: 918419-35-9
M. Wt: 256.28 g/mol
InChI Key: ZBASNZQIPUWIRI-UHFFFAOYSA-N
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Description

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene is an organic compound characterized by the presence of nitro groups and a methylsulfanyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene typically involves the nitration of a suitable precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and safety. The choice of solvents, catalysts, and purification techniques also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, depending on the reducing agents and conditions used.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen gas with catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as thiols or amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, explosives, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar compounds to 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene include:

    1-(1,3-Dinitropropan-2-yl)-2-nitrobenzene: Similar structure but with an additional nitro group on the benzene ring.

    2-(1,3-Dinitropropan-2-yl)furan: Contains a furan ring instead of a benzene ring.

    1-chloro-2-(1,3-dinitropropan-2-yl)benzene: Features a chlorine atom in place of the methylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

918419-35-9

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

1-(1,3-dinitropropan-2-yl)-4-methylsulfanylbenzene

InChI

InChI=1S/C10H12N2O4S/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3

InChI Key

ZBASNZQIPUWIRI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(C[N+](=O)[O-])C[N+](=O)[O-]

Origin of Product

United States

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